molecular formula C20H16FN3O2S B14573394 Methanesulfonamide, N-[4-(9-acridinylamino)-3-fluorophenyl]- CAS No. 61417-09-2

Methanesulfonamide, N-[4-(9-acridinylamino)-3-fluorophenyl]-

Cat. No.: B14573394
CAS No.: 61417-09-2
M. Wt: 381.4 g/mol
InChI Key: ZOLLVTRPCCNHAA-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-(9-acridinylamino)-3-fluorophenyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety, a fluorophenyl group, and a methanesulfonamide functional group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-(9-acridinylamino)-3-fluorophenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and various aldehydes.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-(9-acridinylamino)-3-fluorophenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methanesulfonamide, N-[4-(9-acridinylamino)-3-fluorophenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(9-acridinylam

Properties

CAS No.

61417-09-2

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C20H16FN3O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,1H3,(H,22,23)

InChI Key

ZOLLVTRPCCNHAA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)F

Origin of Product

United States

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